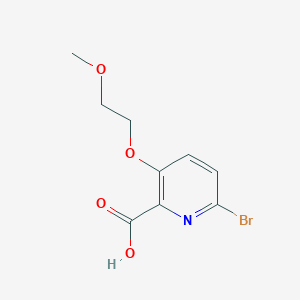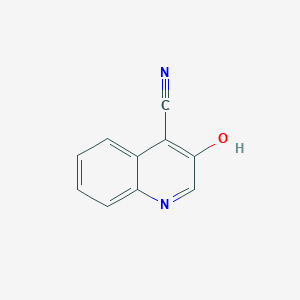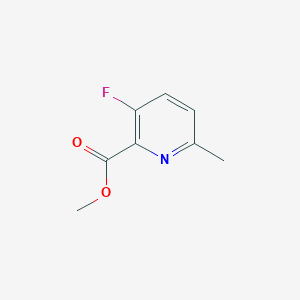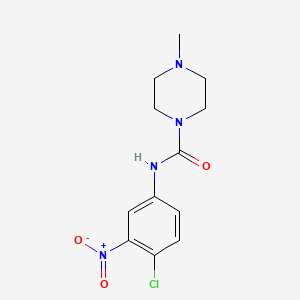
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves protection reactions, substitution reactions, and deprotection reactions . For instance, a method using 2-amino-5-bromo(iodo)pyridine as the raw material has been described, which involves reacting with a protective amido group, then halogen reacts with sodium benzylalcohol, and a hydroxy protecting group is introduced .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve C2-functionalisation via direct C–H arylation .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid and its derivatives are used in various synthetic processes. For example, Hirokawa, Horikawa, and Kato (2000) detailed the efficient synthesis of a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a key moiety in dopamine and serotonin receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).
- Daliacker, Fechter, and Mues (1979) explored the preparation and reactions of Pyrido[2.3-d]-and Pyrido[3.4-d][1.3]dioxoles, indicating the versatility of pyridine derivatives in forming complex chemical structures (Daliacker, Fechter, & Mues, 1979).
Corrosion Inhibition
- A study by Saady et al. (2020) on a new pyridine derivative closely related to 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid revealed its efficacy as a corrosion inhibitor in acid medium. This highlights the potential of pyridine derivatives in industrial applications (Saady et al., 2020).
Polymer Science
- Nanashima, Shibata, Miyakoshi, Yokoyama, and Yokozawa (2012) investigated the polymerization of a substituted pyridine structure, demonstrating the utility of such compounds in creating new polymers with potential applications in materials science (Nanashima, Shibata, Miyakoshi, Yokoyama, & Yokozawa, 2012).
Antioxidant Properties
- Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, and Porter (2004) synthesized and studied a series of pyridinols, including 6-substituted-2,4-dimethyl-3-pyridinols, for their antioxidant properties, indicating potential biomedical applications (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
6-bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-4-5-15-6-2-3-7(10)11-8(6)9(12)13/h2-3H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVCGRZRGINOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)


![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)

![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
